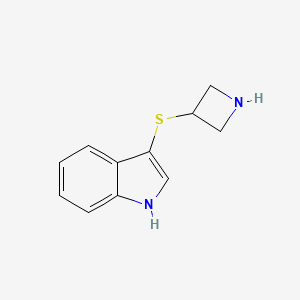

3-(azetidin-3-ylthio)-1H-indole

Description

Significance of Indole (B1671886) and Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a vast array of biologically active compounds. ijpsr.comresearchgate.net It forms the core of essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. researcher.life This structural motif is prevalent in numerous natural products, alkaloids, and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities. nih.govmdpi.com Indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govrjpn.org The versatility of the indole ring allows it to mimic peptide structures and bind to various enzymes, providing extensive opportunities for the design of novel therapeutics with unique mechanisms of action. researchgate.net Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for engaging with biological targets. mdpi.com

Similarly, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug discovery. nih.gov Despite the inherent ring strain that makes its synthesis challenging, the azetidine moiety offers desirable properties such as molecular rigidity, metabolic stability, and improved pharmacokinetic profiles compared to more common five- and six-membered rings. nih.govub.bwresearchgate.net This ring system is found in several natural products and pharmacologically important synthetic compounds. ub.bw The inclusion of an azetidine scaffold can lead to compounds with a diverse range of biological activities, including anticancer, antibacterial, and central nervous system-related applications. nih.gov Its unique three-dimensional structure can effectively orient substituents into specific vectors, enhancing binding affinity and selectivity for target proteins.

Rationale for Focused Investigation on 3-(azetidin-3-ylthio)-1H-indole as a Novel Chemical Entity

The focused investigation of this compound is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activity. This specific compound strategically integrates three key structural motifs: the biologically versatile indole core, the conformationally constrained azetidine ring, and a flexible thioether linker.

The rationale for this combination is multifold:

Synergistic Activity: The indole scaffold is a well-established platform for anticancer and antimicrobial agents, while the azetidine ring is known to impart favorable drug-like properties. mdpi.comnih.gov The combination of these two moieties could lead to synergistic effects, resulting in a compound with superior potency or a novel mechanism of action.

Structural Novelty: The linkage of an azetidine ring to the C-3 position of an indole via a sulfur atom represents a novel structural arrangement. The C-3 position of indole is a common site for substitution in many bioactive molecules. nih.govresearchgate.net Introducing the strained azetidine ring through a thioether bridge creates a unique three-dimensional architecture that can explore new chemical space and interact with biological targets in previously unexploited ways.

Modulation of Properties: The azetidine group can act as a bioisostere for other cyclic amines, potentially improving properties such as solubility, cell permeability, and metabolic stability. The thioether linkage provides flexibility and can participate in key interactions with target proteins, while also being a site for potential metabolic oxidation, which can be explored in prodrug strategies.

Historical and Current Perspectives on Thioether-Containing Heterocycles in Research

Heterocyclic compounds containing a thioether (carbon-sulfur-carbon) linkage have a significant history in medicinal chemistry and continue to be an area of active research. nih.gov The sulfur atom in a thioether group is known for its ability to form strong interactions with biological targets, including metal chelation and hydrogen bonding. Historically, research focused on thioether-containing heterocycles like thiophene (B33073) and thiazole, which are components of numerous approved drugs. ingentaconnect.combohrium.com

In recent years, there has been a renewed interest in thioethers as versatile linkers and functional groups in the design of targeted therapies. nih.gov Thioether-containing heterocyclic compounds are being investigated for a wide range of applications, particularly as anticancer agents. nih.govbohrium.com The anti-Markovnikov thiol-ene "click" reaction has emerged as a powerful method for efficiently creating carbon-sulfur bonds, facilitating the synthesis of complex thioether-containing molecules. researchgate.net Current research explores how the thioether moiety influences a molecule's electronic properties, conformation, and metabolic fate. For instance, the oxidation of the thioether to a sulfoxide (B87167) or sulfone can dramatically alter the compound's polarity and biological activity, a property that can be leveraged in drug design. acs.org The synthesis of 3-thio-substituted indoles, in particular, has been an area of interest for developing new bioactive compounds. rsc.org

Defined Research Objectives and Scope for this compound

The investigation of this compound as a novel chemical entity encompasses a clear set of research objectives designed to fully characterize its chemical and potential biological properties.

Key Research Objectives:

Chemical Synthesis and Characterization:

To develop and optimize a robust synthetic route for the preparation of this compound. This could involve the reaction of a suitable indole precursor, such as indole-3-thiol or a derivative, with a protected 3-haloazetidine or another activated azetidine species.

To fully characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm its structure and purity. beilstein-journals.orgmdpi.com

Physicochemical Profiling:

To determine key physicochemical properties of the compound, such as solubility, lipophilicity (logP), and chemical stability under various conditions. uop.edu.pk These parameters are crucial for understanding its drug-like potential.

Exploratory Biological Screening:

To conduct a broad-based biological screening to identify potential therapeutic applications. Based on the known activities of its constituent scaffolds, primary screening would focus on:

Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines. nih.gov

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi. researchgate.net

Anti-inflammatory Activity: Assessing its ability to inhibit inflammatory pathways in cellular assays. rjpn.orgnih.gov

The scope of this initial research is focused on the synthesis, characterization, and preliminary biological evaluation of the title compound. It aims to establish a foundational understanding of its properties and to identify promising avenues for future, more in-depth pharmacological studies.

Structure

3D Structure

Properties

IUPAC Name |

3-(azetidin-3-ylsulfanyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(7-13-10)14-8-5-12-6-8/h1-4,7-8,12-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIHOXKNWGJDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 3-(azetidin-3-ylthio)-1H-indole Core Structure

The established methods for synthesizing the this compound core rely on a convergent approach where the indole (B1671886) and azetidine (B1206935) fragments are prepared separately and then joined. This typically involves the C3-thioetherification of the indole ring followed by a coupling reaction with a suitable azetidine precursor.

Strategies for Indole C3-Thioetherification

The introduction of a sulfur-containing group at the C3 position of the indole nucleus is a key step. The high nucleophilicity of the C3 position of indoles makes them amenable to electrophilic substitution reactions.

One common method is the direct sulfenylation of indole with a sulfenyl chloride. For the synthesis of this compound, a common precursor route involves reacting indole with a protected thiol, such as S-trityl cysteamine, which can then be deprotected and further functionalized. Another approach involves the reaction of indole with thiourea (B124793) in the presence of iodine to yield a 3-indolyl isothiouronium salt, which can then be hydrolyzed to the corresponding 3-thioindole.

The Gassman indole synthesis provides an alternative route, particularly useful for producing 2,3-disubstituted indoles, which involves the reaction of an N-chloroaniline with a sulfur ylide. youtube.com This method, while versatile, may require subsequent modifications to achieve the desired substitution pattern for this compound. youtube.com

Introduction of the Azetidine Ring System via Coupling Reactions

With the 3-thioindole or a suitable precursor in hand, the azetidine ring is introduced via a coupling reaction. A prevalent method is the nucleophilic substitution reaction between the 3-thioindole anion and a functionalized azetidine. The 3-thioindole is deprotonated with a base to form a highly nucleophilic thiolate, which then displaces a leaving group on the azetidine ring.

A common azetidine precursor for this reaction is an N-protected 3-haloazetidine (e.g., N-Boc-3-iodoazetidine) or an azetidine with a sulfonate leaving group (e.g., N-Boc-azetidin-3-yl methanesulfonate). The use of a nitrogen protecting group, such as tert-butyloxycarbonyl (Boc), is crucial to prevent side reactions involving the azetidine nitrogen. The Boc group can be removed in a final step, typically under acidic conditions, to yield the target compound.

Recent advancements have also explored the coupling of N-Boc-3-iodoazetidine with various pyrazole, indazole, and indole carboxylates, showcasing the versatility of this precursor in forming C-N bonds, which can be adapted for C-S bond formation. nih.gov

Synthesis of Azetidine Precursors and Their Functionalization

The availability of appropriately functionalized azetidine precursors is critical for the successful synthesis of the target molecule. nih.govnih.gov The synthesis of these four-membered rings can be challenging due to ring strain. nih.govrsc.org

A common starting material for 3-substituted azetidines is 1,3-propanediol, which can be converted into a bis-triflate and reacted with a primary amine. organic-chemistry.org For the specific precursors needed for coupling with 3-thioindole, N-Boc-3-hydroxyazetidine is a key intermediate. This can be synthesized from epichlorohydrin (B41342) and a protected amine. The hydroxyl group can then be converted into a good leaving group, such as a tosylate, mesylate, or iodide, to facilitate the subsequent nucleophilic substitution reaction. For instance, N-Boc-3-iodoazetidine has been identified as a versatile platform for generating C3-lithiated azetidines under continuous flow conditions, which can then be functionalized. acs.org

More recent, modular approaches to functionalized azetidines involve strain-release-driven reactions of azabicyclo[1.1.0]butane (ABB). nih.govnih.gov This highly strained molecule can react with a sequence of electrophiles to rapidly build a diverse library of substituted azetidines. nih.govnih.gov

Development and Optimization of Novel Synthetic Routes

To overcome some of the limitations of the established methods, such as harsh reaction conditions or limited substrate scope, research has focused on developing novel synthetic routes. These often involve transition metal catalysis or photochemical methods to achieve more efficient and selective bond formations.

Transition Metal-Catalyzed Coupling Approaches for Thioether Formation

Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds. Copper- and palladium-catalyzed reactions are particularly prominent in this area. For instance, a copper(II)-catalyzed C3-heteroarylation of indoles has been developed, which proceeds via an aminocupration mechanism. nih.gov While this method focuses on C-C bond formation, similar catalytic systems can be adapted for C-S bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to thioether synthesis. These reactions would involve the coupling of a 3-haloindole with an azetidine-3-thiol (B3187875) derivative, or vice versa, in the presence of a palladium catalyst and a suitable ligand. These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods.

Photochemical and Ring-Opening/Cyclization Strategies for Azetidine-Indole Linkage

Photochemical methods represent a frontier in synthetic chemistry. An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an iridium(III) photocatalyst, has been used to synthesize azetidines. rsc.org Such strategies could potentially be adapted to form the azetidine ring in the presence of a functionalized indole.

Ring-opening/cyclization strategies offer another innovative approach. For example, the ring contraction of α-bromo-N-sulfonylpyrrolidinones can yield N-sulfonylazetidines. rsc.org A multicomponent strategy leveraging the strain-release ring-opening of azabicyclo[1.1.0]butane allows for the modular synthesis of substituted azetidines, which could be a versatile method for creating the necessary azetidine precursor. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

The synthesis of this compound analogues can be approached through several methodologies that incorporate the principles of green chemistry to minimize environmental impact. These strategies focus on the use of safer solvents, renewable starting materials, catalytic reactions, and atom economy.

Key green synthetic strategies applicable to the formation of the indole scaffold and the introduction of the azetidinylthio group include:

Use of Greener Solvents: Traditional indole syntheses often rely on volatile and hazardous organic solvents. Modern approaches advocate for the use of water, ionic liquids, or deep eutectic solvents. mdpi.com For instance, the coupling of an indole precursor with an azetidine thiol derivative could be performed in an aqueous medium, potentially under ultrasonic irradiation to enhance reaction rates and yields. mdpi.com

Catalytic Approaches: The development of novel catalysts is central to greener syntheses. For the formation of 3-substituted indoles, metal-free, acid-catalyzed, three-component reactions have been developed that proceed with high atom economy and regioselectivity. rsc.org Such a one-pot approach could conceivably be adapted to combine an indole, an azetidine thiol, and a third component to directly generate complex analogues.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. researchgate.net The synthesis of N-substituted spiro[indole-pyrido[3,2-e]-thiazine] derivatives has been successfully achieved using microwave assistance in aqueous conditions, highlighting its potential for the synthesis of sulfur-containing indole heterocycles. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. researchgate.net A plausible green synthesis of this compound could involve the direct reaction of 3-bromoindole with N-protected azetidine-3-thiol in the presence of a solid-supported base under solvent-free conditions, possibly with ball milling to ensure efficient mixing and reaction.

These methodologies align with the growing demand for sustainable practices in pharmaceutical and chemical manufacturing, offering pathways to synthesize this compound and its derivatives in a more environmentally responsible manner. researchgate.net

Chemical Derivatization Strategies for Structural Modifications

The this compound scaffold possesses multiple reactive sites that allow for extensive chemical derivatization. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The primary sites for modification include the indole nitrogen (N1), the carbocyclic and pyrrole (B145914) portions of the indole ring, the azetidine ring, and the thioether linkage.

Modifications at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a key site for functionalization. It possesses a slightly acidic proton that can be removed by a base to generate a nucleophilic indolide anion, which can then react with various electrophiles. Alternatively, direct N-alkylation or N-acylation can be achieved under different conditions.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N1 position can significantly influence the compound's properties.

N-Alkylation can be performed using alkyl halides, sulfates, or other alkylating agents in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK). mdpi.comnih.gov Phase-transfer catalysis offers a green alternative for N-alkylation, often providing high yields under mild conditions.

N-Arylation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. mdpi.com Transition-metal-free methods involving benzynes have also been reported. mdpi.com

| Reaction Type | Reagent(s) | Catalyst/Base | General Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, or t-BuOK | Anhydrous polar aprotic solvent (e.g., DMF, THF) | mdpi.com |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst with a ligand | Base (e.g., Cs₂CO₃, K₃PO₄) in an organic solvent (e.g., toluene, dioxane) | mdpi.com |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Base (e.g., pyridine, triethylamine) or Lewis acid | Inert solvent (e.g., CH₂Cl₂, THF) | researchgate.net |

Substitutions on the Indole Carbocyclic and Pyrrole Rings

The indole ring is electron-rich and susceptible to electrophilic substitution. The C3 position is the most reactive site; however, since it is already substituted in the parent compound, electrophilic attack will be directed to other positions. quimicaorganica.orgquimicaorganica.org

Pyrrole Ring (C2 position): With the C3 position blocked, electrophilic substitution can occur at the C2 position, though this is generally less favored. researchgate.net Rearrangement of an electrophile from C3 to C2 can also be a pathway in some 3-substituted indoles. quimicaorganica.org

Carbocyclic Ring (C4, C5, C6, and C7 positions): Electrophilic substitution on the benzene (B151609) portion of the indole ring is also possible, particularly under more forcing conditions. The position of substitution (C4, C5, C6, or C7) is influenced by the existing substituents and the reaction conditions. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms. quimicaorganica.org

Nitration: Can be achieved using reagents like trifluoroacetyl nitrate (B79036) under non-acidic conditions to avoid degradation of the acid-sensitive indole ring. nih.gov

Friedel-Crafts Acylation/Alkylation: Can introduce alkyl or acyl groups onto the carbocyclic ring, though careful selection of Lewis acids is required to prevent polymerization.

| Reaction | Reagent | Typical Product(s) | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted indole (e.g., at C2, C5, or C6) | quimicaorganica.org |

| Nitration | CF₃COONO₂ | Nitro-substituted indole (e.g., at C5 or C6) | nih.gov |

| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | Formylation may occur at C2 if sterically accessible | quimicaorganica.org |

Functionalization of the Azetidine Ring

The azetidine ring offers another key site for structural modification, primarily at the nitrogen atom, which is a secondary amine. The inherent ring strain of the four-membered ring can influence its reactivity. researchgate.netnih.gov

N-Acylation and N-Sulfonylation: The azetidine nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.

N-Alkylation: Alkylation of the azetidine nitrogen can be achieved with alkyl halides. Phase-transfer catalysis can be an effective method for this transformation. phasetransfercatalysis.com Reductive amination with aldehydes or ketones provides another route to N-alkylated azetidines.

Ring-Opening: The strain in the azetidine ring makes it susceptible to ring-opening reactions by nucleophiles, although it is generally more stable than the corresponding aziridine. nih.govutwente.nl These reactions must be considered, especially under acidic or strongly nucleophilic conditions.

| Reaction Type | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Et₃N) in an inert solvent (e.g., CH₂Cl₂) | rsc.org |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., pyridine, Et₃N) | utwente.nl |

| N-Alkylation | Alkyl Halide (R-X) + Base | Polar solvent (e.g., acetonitrile) | phasetransfercatalysis.com |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Acid catalyst, solvent like dichloroethane | rsc.org |

Exploration of the Thioether Linkage Modifications

The thioether linkage is not merely a passive linker; it can be chemically modified, primarily through oxidation, to alter the electronic and steric properties of the molecule.

Oxidation to Sulfoxide (B87167): The thioether can be selectively oxidized to the corresponding sulfoxide using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. rsc.orgresearchgate.net The resulting sulfoxide introduces a chiral center at the sulfur atom.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂ with a suitable catalyst), yields the corresponding sulfone. researchgate.netuea.ac.uk The sulfone group is a strong hydrogen bond acceptor and can significantly impact the molecule's polarity and biological interactions.

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation to Sulfoxide | 1 equiv. m-CPBA or H₂O₂ | 3-(Azetidin-3-ylsulfinyl)-1H-indole | researchgate.netorganic-chemistry.org |

| Oxidation to Sulfone | >2 equiv. m-CPBA or H₂O₂ with catalyst | 3-(Azetidin-3-ylsulfonyl)-1H-indole | rsc.orgresearchgate.net |

Molecular Design, Structure Activity Relationship Sar , and Computational Chemistry

Rational Design Principles for 3-(azetidin-3-ylthio)-1H-indole Derivatives

The design of novel derivatives based on the this compound scaffold is a meticulous process guided by established medicinal chemistry principles. This process aims to optimize the compound's interaction with its target, thereby enhancing its desired biological activity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For indole-based compounds, the indole (B1671886) nucleus itself is often a key pharmacophoric element, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking with biological targets. nih.gov

In the case of this compound, the key pharmacophoric features can be hypothesized as:

The indole NH group: This group can act as a hydrogen bond donor.

The aromatic indole ring: This planar system can engage in π-π stacking or hydrophobic interactions with the target protein.

The thioether linkage: The sulfur atom can act as a hydrogen bond acceptor and provides a flexible linker between the indole and azetidine (B1206935) moieties.

The azetidine ring: The nitrogen atom in the azetidine ring can serve as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. This small, saturated ring also introduces a three-dimensional character to the molecule. nih.gov

Pharmacophore models can be generated using computational tools by aligning a set of active compounds and identifying common features. These models then guide the design of new molecules that retain these critical features. frontiersin.orgmdpi.com

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design to modulate a compound's properties. nih.gov For the this compound scaffold, several bioisosteric replacements can be considered to fine-tune its activity and physicochemical properties.

Azetidine Ring: The azetidine ring, a four-membered heterocycle, can be replaced by other small rings like cyclobutane (B1203170) or oxetane (B1205548) to alter the molecule's polarity and hydrogen bonding capacity. nih.gov It can also be considered a bioisostere for larger rings like piperazine, offering a way to reduce molecular size and lipophilicity while maintaining key interactions. tcichemicals.comblumberginstitute.org

Thioether Linker: The thioether linkage (-S-) can be replaced with other linkers such as an ether (-O-), a methylene (B1212753) (-CH2-), or an amide (-C(O)NH-) to explore different bond angles, flexibility, and hydrogen bonding capabilities.

Indole Scaffold: While the indole core is often crucial for activity, in some cases, it can be replaced by other bicyclic aromatic systems like benzofuran (B130515) or benzothiophene (B83047) to modulate electronic properties and metabolic stability. eurjchem.com

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

|---|---|---|

| Azetidine Ring | Cyclobutane, Oxetane, Piperidine, Pyrrolidine | Modify polarity, hydrogen bonding capacity, and molecular size. nih.govtcichemicals.comblumberginstitute.org |

| Thioether Linker | Ether, Methylene, Amide | Alter flexibility, bond angles, and hydrogen bonding potential. |

| Indole Nucleus | Benzofuran, Benzothiophene, Azaindole | Modulate electronic properties, metabolic stability, and target interactions. eurjchem.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com

The first step in QSAR is to calculate a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Common descriptor classes include:

Topological descriptors: Based on the 2D representation of the molecule.

3D descriptors: Dependent on the 3D conformation of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing information on electronic properties.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov For instance, a QSAR study on 3-thiocyanato-1H-indole derivatives utilized descriptors like dipole moment and atomic charges to predict anticancer activity. researchgate.net

A validated QSAR model can be used to predict the biological activity of newly designed compounds before their synthesis. This predictive power allows for the prioritization of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. The predictive ability of a QSAR model is typically assessed using a separate test set of compounds that were not used in the model development. A good correlation between the predicted and experimental activities for the test set indicates a robust and predictive model. tandfonline.comyoutube.com Studies on various indole derivatives have successfully employed QSAR to predict activities ranging from antifungal to anticancer. eurjchem.comtandfonline.com

| Step | Description | Example Techniques/Descriptors |

|---|---|---|

| 1. Data Set Selection | A series of this compound derivatives with measured biological activity. | IC50 or EC50 values. |

| 2. Descriptor Calculation | Calculation of various molecular descriptors for each compound. | Topological, 3D, and quantum chemical descriptors. |

| 3. Model Development | Building a mathematical model correlating descriptors with activity using a training set. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov |

| 4. Model Validation | Assessing the predictive power of the model using a test set. | Cross-validation, external validation. |

| 5. Predictive Modeling | Using the validated model to predict the activity of new, unsynthesized compounds. | Virtual screening of a library of designed compounds. |

Advanced Computational Chemistry and Molecular Modeling Techniques

Beyond QSAR, a range of advanced computational techniques are employed to gain a deeper understanding of the molecular interactions of this compound and its derivatives.

Molecular docking is a powerful technique used to predict the preferred binding orientation of a ligand to its target protein. This method helps in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For indole-based inhibitors, docking studies can reveal how the indole ring fits into a binding pocket and how substituents on the ring can be modified to improve binding affinity. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This technique can be used to assess the stability of the binding pose predicted by docking and to understand how the protein and ligand adapt to each other upon binding.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can provide accurate information about a molecule's geometry, electronic properties, and reactivity, which can be valuable for understanding its interaction with a biological target and for parameterizing other computational models. eurjchem.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the case of indole derivatives, molecular docking studies have been widely used to identify potential biological targets and elucidate binding interactions. For instance, studies on various indole-based compounds have successfully predicted their binding to targets like the colchicine-binding site of tubulin, the enzyme Pim-1, and the HIV-1 glycoprotein (B1211001) 120. nih.govnih.govijcea.org These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for biological activity. For example, the NH of the indole nucleus is often found to be critical for hydrogen bonding with the receptor. nih.gov

While specific docking data for this compound is not yet publicly available, a typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Preparation of the Protein Target: A protein of interest would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program would be used to fit the ligand into the protein's binding site, generating various possible binding poses.

Analysis of Results: The resulting poses are then scored based on their predicted binding affinity, and the interactions with key amino acid residues are analyzed.

An illustrative example of the kind of data generated from a molecular docking study is shown in the table below, based on findings for other indole derivatives. ijcea.orgnih.gov

| Target Protein | Ligand (Example Indole Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

| UDP-N-acetylmuramate-l-alanine ligase (MurC) | Compound 9 (an indole derivative) | -11.5 | Not specified |

| Human lanosterol (B1674476) 14α-demethylase | Compound 9 (an indole derivative) | -8.5 | Not specified |

| HIV-1 gp 120 | Phenyl(3-(p-tolylthio)-1H-indol-2-yl)methanone | -8.91 kJ/mol | Not specified |

| FabH | Phenyl(3-(phenylthio)-1H-indol-2-yl)methanone | -7.96 kJ/mol | Not specified |

Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug discovery, DFT is valuable for understanding the conformational preferences, electronic properties, and reactivity of a molecule.

For indole derivatives, DFT calculations have been employed to study various aspects, including the rotational barriers around key bonds and the molecule's electronic properties. For example, DFT studies on 1-(arylsulfonyl)indole molecules have shown that the rotational barrier about the S-N bond is in the range of 2.5–5.5 kcal/mol. researchgate.net This kind of analysis is crucial for understanding the conformational flexibility of the this compound scaffold.

DFT can also be used to calculate global reactivity descriptors, which provide insight into the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

An illustrative table of reactivity descriptors that could be calculated for this compound using DFT is presented below, with example values for other indole systems. researchgate.net

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -5.2 |

| LUMO Energy | ELUMO | -0.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 |

| Softness (S) | 1 / η | 0.465 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.16 |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are used to study the stability of a ligand-protein complex over time, providing a more dynamic picture than static docking poses.

For indole derivatives, MD simulations have been used to confirm the stability of their binding to various protein targets. For example, a 10 ns molecular dynamics simulation was used to study the binding of anxioselective indole derivatives to a model of the α1 benzodiazepine (B76468) receptor. nih.gov In another study, MD simulations were performed to examine the stability of interactions between indole derivatives and the Pim-1 kinase. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the persistence of key interactions.

A typical output of an MD simulation study would be the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, which indicates the stability of the complex.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Preclinical Evaluation

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities.

Various software and web tools are available to predict a range of ADME properties. For new 1-aryl-5-(3-azidopropyl)indol-4-ones, in silico ADME/Tox profiles were calculated using web tools, which indicated adequate values for absorption, distribution, and excretion. nih.gov Similarly, for a series of imidazole (B134444) derivatives, SwissADME was used to predict properties like lipophilicity (LogP) and water solubility (LogS), which are important for absorption and distribution. aip.org

A table of key ADME parameters that would be predicted for this compound is shown below, with illustrative desirable ranges for oral bioavailability.

| Property | Description | Illustrative Predicted Value |

| Absorption | ||

| Lipophilicity (LogP) | Partition coefficient between octanol (B41247) and water. | 1.5 - 3.5 |

| Water Solubility (LogS) | Logarithm of the molar solubility in water. | > -4 |

| Caco-2 Permeability | A measure of intestinal absorption. | High |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | > 80% |

| Distribution | ||

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood. | < 90% |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB. | Varies depending on target |

| Metabolism | ||

| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Non-inhibitor of major isoforms |

| Excretion | ||

| Total Clearance | The rate at which a drug is removed from the body. | Moderate |

| Drug-Likeness | ||

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | No violations |

| Veber's Rules | Rules related to molecular weight and rotatable bonds. | Meets criteria |

Preclinical Pharmacological and Biological Evaluation in Vitro and Animal Models

Development of In Vitro Assay Systems for Target Identification and Validation

The initial stages of evaluating "3-(azetidin-3-ylthio)-1H-indole" and its analogs rely on a suite of specialized in vitro assays. These systems are designed to efficiently identify and validate the compound's interaction with specific biological molecules and to quantify its effects on cellular functions.

To understand how "this compound" affects cellular behavior, researchers employ cell-based assays. These assays typically use engineered cell lines that express specific target proteins. For instance, in the study of compounds targeting G-protein coupled receptors (GPCRs), human embryonic kidney (HEK-293) cells are often utilized. These cells can be modified to express a particular receptor of interest, such as a serotonin (B10506) receptor subtype. The functional activity of the compound is then determined by measuring changes in downstream signaling molecules, like cyclic adenosine (B11128) monophosphate (cAMP). A decrease in cAMP levels upon compound administration would indicate an agonistic effect on Gi-coupled receptors.

Another common cell-based assay involves measuring the mobilization of intracellular calcium, which is a key second messenger in many signaling pathways. Furthermore, cell proliferation and migration assays can provide insights into the compound's broader effects on cellular function. For example, some indole (B1671886) derivatives have been shown to inhibit cell migration and colony formation in a dose-dependent manner. nih.gov

Biochemical assays are crucial for directly measuring the physical interaction between "this compound" and its molecular targets. Radioligand binding assays are a cornerstone of this approach. In these experiments, a radiolabeled compound known to bind to the target receptor is used. By measuring the ability of "this compound" to displace the radioligand, its binding affinity (often expressed as the Ki value) can be determined. This provides a quantitative measure of how strongly the compound binds to the receptor.

These binding assays are often performed across a panel of different receptors to assess the compound's selectivity. A compound that shows high affinity for a specific receptor subtype with low affinity for others is considered to be selective, which is often a desirable characteristic for a therapeutic agent.

Below is a table summarizing typical data obtained from biochemical binding assays for a compound like "this compound."

| Target Receptor | Binding Affinity (Ki) in nM |

| Serotonin 5-HT1A | Value |

| Serotonin 5-HT1B | Value |

| Serotonin 5-HT1D | Value |

| Dopamine D2 | Value |

| Adrenergic α1 | Value |

Note: The values in this table are illustrative and represent the type of data generated in such assays.

High-throughput screening (HTS) is a key technology for the discovery and optimization of lead compounds. nih.gov It allows for the rapid testing of large libraries of chemical compounds, such as analogs of "this compound," for activity against a specific biological target. nih.govrsc.org The assays described in the previous sections, both cell-based and biochemical, are often adapted for an HTS format.

For HTS, assays are typically miniaturized and performed in multi-well plates (e.g., 96, 384, or 1536 wells) and automated using robotic systems. nih.govnih.gov This enables the screening of thousands of compounds per day. The data generated from HTS can be used to identify "hits"—compounds that show significant activity in the assay. These hits can then be further characterized and optimized through medicinal chemistry efforts to improve their potency, selectivity, and other pharmacological properties. The use of fluorescent probes, such as in assays measuring calcium mobilization or transporter activity, is a common strategy in HTS due to the ease of detection and quantification. nih.gov

Exploration of Potential Biological Targets and Mechanisms of Action

Once a compound has shown promising activity in initial screens, the next step is to precisely identify its biological targets and understand the molecular pathways through which it exerts its effects.

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. nih.govresearchgate.net While some drug discovery programs start with a known target, others begin with a phenotypic screen, where a compound is found to produce a desirable effect in a cell or organism without prior knowledge of its target. researchgate.netnih.gov In such cases, various strategies are employed to identify the target.

One common approach is affinity chromatography. nih.gov This involves immobilizing an analog of the active compound onto a solid support and then passing a cell lysate over it. The proteins that bind to the compound can be isolated, identified, and validated as potential targets. nih.gov Other methods include proteomic approaches that look for changes in protein expression or post-translational modifications in response to the compound. drughunter.com Furthermore, screening the compound against a broad panel of known biological targets, such as receptors and enzymes, can help to identify its primary target and any potential off-target activities. drughunter.com

Elucidating the molecular pathways affected by "this compound" involves connecting its interaction with a specific target to a downstream cellular response. For instance, if the compound is identified as a potent agonist of the serotonin 5-HT1A receptor, which is a Gi/Go-coupled receptor, its mechanism of action would involve the inhibition of adenylyl cyclase. This, in turn, leads to a decrease in the intracellular concentration of the second messenger cAMP.

To confirm this, researchers would conduct experiments to measure cAMP levels in cells expressing the 5-HT1A receptor in the presence and absence of the compound. A dose-dependent decrease in cAMP would provide strong evidence for this pathway. Further studies might investigate the downstream effects of reduced cAMP, such as changes in the activity of protein kinase A (PKA) and the phosphorylation state of its target proteins. Mechanistic studies on other indole derivatives have shown that they can induce cell cycle arrest and apoptosis by modulating the levels of phosphorylated proteins within specific signaling cascades. nih.gov

The table below illustrates the kind of data that would be generated to elucidate the mechanism of action.

| Assay Type | Target | Effect | Potency (EC50/IC50) in nM |

| Functional Assay | 5-HT1A Receptor | Agonist | Value |

| cAMP Assay | Adenylyl Cyclase | Inhibition | Value |

| Cell Migration Assay | - | Inhibition | Value |

Note: The values in this table are illustrative and represent the type of data generated in such assays.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Currently, there is no specific data available from gene expression or proteomic profiling studies conducted directly on this compound. However, research on other indole derivatives provides a strong rationale for undertaking such investigations. For instance, studies on indole-3-carbinol (B1674136) in lung cancer cells have shown its ability to modulate the expression of genes involved in apoptosis, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov Furthermore, gene expression profiling has been a valuable tool in understanding the mechanisms of action of other heterocyclic compounds in various biological contexts, such as identifying phytohormone-response genes in plant studies. nih.gov

Proteomic analysis of cells treated with indole derivatives could reveal changes in protein expression and post-translational modifications that are critical to their biological effects. For example, in the context of neuroinflammation, indole derivatives have been shown to modulate the expression of key inflammatory proteins like iNOS and COX-2. nih.gov A comprehensive gene expression and proteomic study of this compound would be instrumental in elucidating its mechanism of action and identifying potential biomarkers for its activity.

Preclinical Efficacy Studies in Relevant Disease Models (In Vitro and In Vivo)

The therapeutic potential of indole derivatives has been explored across a wide range of disease models.

Evaluation in Microbial Models (e.g., Antimicrobial, Antifungal, Antitubercular)

Indole-based structures are a cornerstone in the development of new antimicrobial agents. Numerous studies have demonstrated the broad-spectrum activity of indole derivatives against various microbial pathogens.

Antimicrobial and Antifungal Activity: A variety of indole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For example, certain indole-based 1,3,4-oxadiazoles have exhibited significant antifungal activity. nih.gov Similarly, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated notable antibacterial effects against strains like Staphylococcus aureus and MRSA. nih.gov The presence of specific substituents, such as chloro groups, has been shown to enhance the antimicrobial properties of these compounds. nih.gov Novel indole derivatives with a 1,3,4-thiadiazole component have also shown potent antifungal activity against various plant pathogenic fungi. nih.gov

Antitubercular Activity: The indole nucleus is a recognized scaffold for the development of antitubercular agents. nih.gov Indole-2-carboxamides, for instance, have demonstrated exceptional activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting the MmpL3 transporter. nih.gov Other synthetic indole derivatives have also shown moderate to good activity against M. tuberculosis in vitro. mdpi.com The azetidine (B1206935) ring, present in this compound, is also found in other compounds with antitubercular properties, suggesting a potential synergistic contribution to the activity. researchgate.net

A systematic evaluation of this compound against a panel of clinically relevant bacteria and fungi is warranted to determine its specific antimicrobial spectrum.

Assessment in Cellular Cancer Models

The anticancer properties of indole derivatives are well-documented. mdpi.com These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Induction of Apoptosis: A novel synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, has been shown to induce apoptosis in lung cancer cells. nih.gov This was associated with the release of cytochrome-c, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. nih.gov

Kinase Inhibition: Some indole-based tyrphostin derivatives have demonstrated potent antiproliferative activity in various cancer models, with IC50 values in the sub-micromolar range. nih.gov These compounds are thought to exert their effects by inhibiting key protein kinases involved in cancer cell signaling. nih.gov

Given these precedents, testing this compound in a diverse panel of cancer cell lines would be a critical step in evaluating its potential as an anticancer agent.

Efficacy in Animal Disease Models (Proof-of-Concept)

Positive results in cellular models have led to the evaluation of indole derivatives in animal models of disease, providing crucial proof-of-concept for their therapeutic potential.

Cancer Xenograft Models: The synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane has demonstrated in vivo antitumor activity in murine xenograft models of human lung cancer. nih.gov

Inflammation Models: An indole-3-ethylsulfamoylphenylacrylamide derivative has been shown to reduce carrageenan-induced acute inflammation in an animal model, highlighting the anti-inflammatory potential of this class of compounds. nih.gov

Parkinson's Disease Models: An indole derivative, NC009-1, has shown therapeutic effects in a mouse model of Parkinson's disease by mitigating neuroinflammation and oxidative stress. mdpi.com

These studies underscore the importance of translating in vitro findings to in vivo models to validate the therapeutic efficacy of new indole compounds like this compound.

Investigation of Modulatory Effects on Specific Biological Processes (e.g., Inflammation, Neurotransmission, Viral Replication)

Beyond direct cytotoxicity to pathogens or cancer cells, indole derivatives can modulate various biological processes, suggesting broader therapeutic applications.

Inflammation: Several indole derivatives have demonstrated potent anti-inflammatory activity. nih.gov They can suppress the production of inflammatory mediators such as IL-6, iNOS, and COX-2, often through the inhibition of the NF-κB signaling pathway. nih.gov The gut microbiota metabolite indole-3-acetic acid has also been shown to inhibit inflammation in the context of atherosclerosis. nih.gov

Neurotransmission: Indole compounds, as structural analogues of the neurotransmitter serotonin, have the potential to modulate neurotransmission. nih.gov Polyphenolic compounds, which share some structural similarities with indoles, have been shown to positively impact the central nervous system by modulating the metabolism and action of neurotransmitters like acetylcholine, GABA, glutamate, and serotonin. nih.govresearchgate.net Cannabidiol, for example, has been shown to modulate GABAergic neurotransmission. mdpi.com The potential of this compound to interact with neurotransmitter systems warrants investigation.

Viral Replication: While direct evidence for the antiviral activity of this compound is lacking, the general ability of heterocyclic compounds to inhibit viral replication suggests this as a potential area for future research.

In Vitro ADME and Exploratory Pharmacokinetic Profiling in Preclinical Research

The drug-like properties of a compound are critical for its development as a therapeutic agent. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for early-stage assessment.

The metabolic stability of indole derivatives can be a challenge. The indole ring is susceptible to oxidation at the 3-position, which can lead to degradation. nih.gov However, strategic chemical modifications can significantly improve metabolic stability while retaining potent biological activity. nih.gov

Exploratory pharmacokinetic studies in preclinical models are necessary to understand the in vivo behavior of a compound. For instance, studies on indole-2-carboxamides have included the evaluation of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for identifying candidates with favorable pharmacokinetic profiles for further development. nih.gov

A comprehensive in vitro ADME and in vivo pharmacokinetic profiling of this compound would be essential to assess its potential as a drug candidate.

Metabolic Stability Assessment (e.g., Microsomal Stability)

No data from microsomal stability assays for this compound has been reported in the scientific literature. This type of study is crucial for determining a compound's metabolic fate, as it evaluates the rate of its degradation by liver enzymes. The half-life (t½) and intrinsic clearance (Clint) in liver microsomes are key parameters that would be determined in such an assessment, providing insights into the compound's expected in vivo metabolic clearance. Without these experimental results, the metabolic stability of this compound remains uncharacterized.

Permeability Studies (e.g., PAMPA, Caco-2)

Similarly, there is no available information regarding the permeability of this compound from either Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell-based assays.

The PAMPA model is utilized to predict passive intestinal absorption by measuring a compound's ability to diffuse across an artificial lipid membrane. evotec.com Data from this assay would classify the compound as having low, medium, or high permeability.

The Caco-2 cell permeability assay provides a more comprehensive model of intestinal absorption, as these cells form a monolayer that mimics the human intestinal epithelium, including the presence of tight junctions and efflux transporters. nih.gov An evaluation using this system would yield an apparent permeability coefficient (Papp), which helps to predict in vivo absorption and identify if the compound is a substrate for efflux pumps like P-glycoprotein. The absence of such studies means that the absorption characteristics of this compound are currently unknown.

Due to the lack of specific research on this compound, no data tables can be generated.

Advanced Characterization and Analytical Techniques for Research

Spectroscopic Methods for Structural Elucidation of Synthesized Research Compounds

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy are cornerstone methods for this purpose.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which in turn allows for the determination of its elemental composition. For a compound like 3-(azetidin-3-ylthio)-1H-indole, HRMS would be used to confirm its molecular formula, C₁₁H₁₂N₂S. In the analysis of related indole (B1671886) derivatives, such as 3-(naphthalen-1-ylthio)-1H-indol-2-yl acetate, HRMS (ESI-TOF) was used to find the experimental mass (found: 334.0900) which correlated closely with the calculated mass (calcd for C₂₀H₁₆NO₂S⁺: 334.0896), thereby confirming the compound's identity. rsc.orgrsc.org Similarly, for other indole derivatives, mass spectrometry has been crucial in confirming their structures. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules.

For instance, in the characterization of a related compound, 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, a full suite of NMR techniques including ¹H, ¹³C, HMBC, HSQC, and COSY were utilized for complete structural assignment. researchgate.net In the case of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the indole ring protons, the azetidine (B1206935) ring protons, and the NH protons. The ¹³C NMR spectrum would complement this by showing signals for all eleven carbon atoms, with distinct chemical shifts for the aromatic carbons of the indole ring and the aliphatic carbons of the azetidine ring.

Table 1: Representative Spectroscopic Data for a Related Indole Compound (Note: This data is for an analogous compound and is presented for illustrative purposes.)

| Technique | Compound | Key Findings | Reference |

| HRMS (ESI-TOF) | 3-(Naphthalen-1-ylthio)-1H-indol-2-yl acetate | Calcd for C₂₀H₁₆NO₂S⁺ 334.0896, Found 334.0900 | rsc.orgrsc.org |

| ¹H NMR (400 MHz, CDCl₃) | 3-(Naphthalen-1-ylthio)-1H-indol-2-yl acetate | Displayed characteristic signals for aromatic and acetyl protons. | rsc.orgrsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | 3-(Naphthalen-1-ylthio)-1H-indol-2-yl acetate | Showed expected signals for all carbon atoms, confirming the structure. | rsc.orgrsc.org |

Chromatographic Techniques for Purity Assessment and Isolation of Research Metabolites

Chromatographic methods are vital for separating components of a mixture, assessing the purity of a synthesized compound, and isolating metabolites for further study.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a research compound. nih.govnih.gov A sample of the synthesized this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating high purity. The retention time of this peak can also be used as a characteristic identifier for the compound under specific chromatographic conditions. For example, in the analysis of various indole compounds, HPLC has been used to determine purity and quantify their presence in complex mixtures. mdpi.comresearchgate.net The development of a robust HPLC method often involves optimizing the mobile phase composition, column type (e.g., C18), and detector settings (e.g., UV or fluorescence detection). nih.govnih.govcetjournal.it

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds or their derivatives. While this compound itself may not be sufficiently volatile, derivatization could make it amenable to GC-MS analysis. This technique is highly effective for identifying and quantifying metabolites in biological samples. For instance, GC-MS has been used to identify various indole metabolites in bacterial cultures and plant extracts. researchgate.net

Table 2: Application of Chromatographic Techniques in Indole Research (Note: This table provides examples of how these techniques are applied to related compounds.)

| Technique | Application | Example Compound(s) | Key Outcome | Reference |

| HPLC | Purity assessment and quantification | Indole-3-acetic acid and related indoles | Successful separation and quantification from complex mixtures. | mdpi.comresearchgate.net |

| GC-MS | Metabolite identification | Indole and its derivatives | Identification of biotransformation products like indole-3-acetic acid. | researchgate.net |

Biophysical Techniques for Studying Molecular Interactions

To understand the functional consequences of a compound binding to its target, biophysical techniques are employed to measure the thermodynamics and kinetics of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor binding events in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound of interest, such as this compound, is flowed over the surface. The binding and dissociation of the compound cause changes in the refractive index at the sensor surface, which are detected as a response. This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. rsc.org In an ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding enthalpy (ΔH). From the titration curve, the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS) of the interaction can also be calculated. This complete thermodynamic profile provides deep insights into the driving forces of the molecular recognition process.

Future Research Directions and Translational Perspectives

Lead Optimization Strategies for 3-(azetidin-3-ylthio)-1H-indole Scaffolds

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several strategies can be employed to refine its therapeutic potential. These strategies are guided by structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule to understand their impact on biological activity.

Key areas for modification on the this compound scaffold include the indole (B1671886) ring, the azetidine (B1206935) ring, and the thioether linker.

Indole Ring Modifications: The indole core offers multiple positions for substitution (N1, C2, C4, C5, C6, and C7) to improve target binding and physicochemical properties. For instance, substitution at the N1 position with small alkyl or aryl groups can modulate lipophilicity and potentially introduce additional binding interactions. Modifications at the C5 position have been shown in other indole-based compounds to influence selectivity and potency.

Azetidine Ring Modifications: The azetidine moiety can be functionalized to explore new interactions with the target protein. Substitution on the nitrogen atom of the azetidine ring can significantly impact the compound's basicity and, consequently, its pharmacokinetic profile.

A hypothetical lead optimization campaign could systematically explore these modifications, as outlined in the table below.

| Modification Site | Substitution | Rationale | Hypothetical Outcome |

| Indole N1 | Methyl, Ethyl, Benzyl | Modulate lipophilicity, explore hydrophobic pockets | Increased cell permeability |

| Indole C5 | Halogens (F, Cl), Methoxy | Alter electronic properties, improve target binding | Enhanced potency and selectivity |

| Azetidine N1 | Acetyl, Boc, small alkyls | Modify basicity, influence pharmacokinetics | Improved oral bioavailability |

| Thioether Linker | Oxidation to Sulfoxide (B87167)/Sulfone | Introduce hydrogen bond acceptors, alter geometry | Increased potency, altered selectivity |

Exploration of Novel Therapeutic Indications Based on Preclinical Findings

The indole scaffold is present in a wide array of therapeutic agents with diverse mechanisms of action, including anti-cancer, anti-inflammatory, and anti-neurodegenerative properties. mdpi.com The this compound scaffold, as a novel chemotype, warrants broad screening across various disease models to uncover its full therapeutic potential.

Initial preclinical studies would likely involve high-throughput screening against a panel of disease-relevant targets, such as protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. The structural similarity of the indole core to tryptophan suggests potential interactions with targets in metabolic and neurological pathways.

Potential therapeutic areas for exploration include:

Oncology: Many indole derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival. mdpi.com The this compound scaffold could be evaluated for its activity against kinases such as c-Met, FLT3, and Aurora kinases. nih.govnih.govresearchgate.net

Neurodegenerative Diseases: The indole nucleus is a core component of neurotransmitters like serotonin (B10506) and melatonin, making it a relevant scaffold for neurological targets. mdpi.com Compounds based on this scaffold could be investigated for their potential to modulate pathways implicated in Alzheimer's or Parkinson's disease.

Inflammatory Diseases: Certain indole derivatives have demonstrated anti-inflammatory effects by modulating pathways such as NF-κB and COX-2. mdpi.com The this compound scaffold could be assessed in preclinical models of rheumatoid arthritis or inflammatory bowel disease.

Strategies for Enhancing Target Selectivity and Potency

Achieving high target selectivity is paramount to minimizing off-target effects and improving the safety profile of a drug candidate. For the this compound scaffold, several strategies can be employed to enhance both selectivity and potency.

Structure-Based Drug Design: If the crystal structure of the target protein is available, computational docking studies can be used to predict the binding mode of this compound and its analogs. This information can guide the design of new derivatives with optimized interactions with the active site, thereby increasing potency and selectivity.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. The azaindole framework, a bioisostere of indole, has been successfully used in FBDD programs to develop potent and selective kinase inhibitors. nih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved selectivity. For example, replacing the indole core with an azaindole scaffold could introduce additional hydrogen bonding opportunities with the target, potentially enhancing selectivity. nih.govresearchgate.net

A systematic approach to SAR exploration is crucial. The table below illustrates how different substitutions on a hypothetical core scaffold could influence potency.

| Compound | R1 (Indole N1) | R2 (Indole C5) | Potency (IC50, nM) |

| 1 | H | H | 500 |

| 2 | CH3 | H | 250 |

| 3 | H | F | 100 |

| 4 | CH3 | F | 50 |

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of indole derivatives, such as poor solubility and low bioavailability, can present challenges for their development as therapeutic agents. nih.gov Advanced delivery systems can help overcome these limitations, particularly in research settings, to ensure effective delivery to the target site.

Nanoparticle-Based Formulations: Encapsulating this compound or its analogs in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve solubility, protect the compound from degradation, and enable controlled release. researchgate.netmdpi.com Nanoparticle-based systems can also be engineered for targeted delivery to specific tissues or cells. mdpi.com

Microneedle Arrays: For localized delivery, particularly in dermatological or certain cancer applications, microneedle arrays offer a minimally invasive method to bypass the skin's barrier and deliver the compound directly to the target tissue. acs.org

Hybrid Delivery Systems: Combining different delivery technologies, such as incorporating lipid nanoparticles into extracellular vesicles, can leverage the advantages of each system to enhance biocompatibility and delivery efficiency. mdpi.com

Challenges and Opportunities in the Translational Research of Azetidine-Indole Hybrid Compounds

Translating a promising lead compound from the laboratory to clinical application is a complex and challenging process. Azetidine-indole hybrid compounds, including this compound, face several translational hurdles that need to be addressed.

Challenges:

Predictive Preclinical Models: The lack of animal models that accurately mimic human disease can be a significant barrier to successful clinical translation. nih.gov

Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic effect and potential toxicity of the compound is crucial for clinical trials. nih.gov

Scalability of Synthesis: Developing a cost-effective and scalable synthetic route for the large-scale production of the drug candidate is a critical manufacturing challenge.

Regulatory Hurdles: Navigating the complex regulatory landscape for new chemical entities requires extensive safety and efficacy data. nih.gov

Opportunities:

Privileged Scaffolds: The combination of the well-validated indole scaffold with the favorable properties of the azetidine ring provides a strong foundation for developing compounds with desirable drug-like properties.

Personalized Medicine: The potential for high target selectivity offers opportunities for developing personalized therapies for specific patient populations.

Drug Repurposing: The broad biological activity of indole derivatives suggests that azetidine-indole hybrids could be investigated for repurposing in different therapeutic areas. nih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(azetidin-3-ylthio)-1H-indole, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, analogs like 3-(piperidin-3-yl)-1H-indole derivatives are synthesized via coupling azide intermediates with alkynes in PEG-400/DMF solvent systems, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Reaction efficiency is monitored using thin-layer chromatography (TLC; e.g., Rf = 0.50) and quantified via yields (e.g., 20–42% in and ). Post-reaction, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

1H and 13C NMR are essential for assigning proton and carbon environments (e.g., δ 7.62 ppm for aromatic protons in ). HRMS confirms molecular mass (e.g., m/z 349.1671 [M+H]+ in ). For ambiguous signals, 2D NMR techniques like COSY or HSQC resolve overlaps, while TLC tracks purity . Comparative analysis with literature data (e.g., δ 55.1 ppm for methoxy carbons in ) ensures accuracy .

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of this compound analogs?

Methodological Answer:

Systematic optimization involves varying catalysts, solvents, and temperatures. For instance, iodine (I2, 10 mol%) in acetonitrile at 40°C achieved 98% yield for a related indole derivative (, Entry 16). Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, reaction time). Parallel screening under inert atmospheres may reduce side reactions . Post-optimization, scale-up protocols should balance yield and purity .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in anticancer research?

Methodological Answer:

SAR studies focus on modifying the azetidine/indole scaffold. For example:

- Azetidine ring substitution : Replacing piperidin-4-yl with piperidin-3-yl () enhances serotonin receptor affinity.

- Heterocyclic additions : Introducing heterocycles (e.g., triazoles, imidazoles) at positions 5–7 improves tubulin polymerization inhibition ().

- Functional group tuning : Adding electron-withdrawing groups (e.g., fluoro, nitro) alters bioactivity.

In vitro assays (e.g., cytotoxicity against HepG2 cells) validate modifications .

Advanced: How should researchers address discrepancies in NMR data when synthesizing novel this compound derivatives?

Methodological Answer:

Signal overlap : Use deuterated solvents (e.g., CDCl3) and 2D NMR (HSQC, HMBC) to assign ambiguous peaks (e.g., δ 3.43 ppm for methylene protons in ).

Impurity identification : Compare HRMS data with theoretical values (e.g., FAB-HRMS in ) to detect byproducts.

Dynamic effects : Variable-temperature NMR resolves rotational isomers.

Cross-validation : Synthesize reference standards (e.g., 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole in ) for direct comparison .

Advanced: What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer activity :

- Tubulin polymerization assays () quantify inhibition.

- MTT assays determine IC50 values against cancer cell lines (e.g., glioblastoma).

- Antimicrobial activity :

- Mechanistic studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.